![molecular formula C11H13FO B1446732 3-(3-Fluorophenyl)-2,2-dimethylpropanal CAS No. 72475-10-6](/img/structure/B1446732.png)
3-(3-Fluorophenyl)-2,2-dimethylpropanal
Overview
Description
3-(3-Fluorophenyl)-2,2-dimethylpropanal (3-FP-DMP) is an organic compound belonging to the class of arylalkylaldehydes. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 3-FP-DMP is a colorless liquid at room temperature and has a boiling point of 142°C. It is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Synthesis of Schiff Bases
Application Summary: Schiff bases derived from 3-(3-Fluorophenyl)-2,2-dimethylpropanal are being explored for their potential in treating infectious diseases. These compounds are synthesized through the reaction with various amines and show promise as antimicrobial agents .
Experimental Procedures: The synthesis involves the condensation of 3-(3-Fluorophenyl)-2,2-dimethylpropanal with primary amines. The resulting Schiff bases are then tested for their biological activity against a range of microbial strains.
Results: Some synthesized Schiff bases have demonstrated moderate antifungal activity, particularly against Candida species. The most active compound against C. albicans featured a 4-methoxyphenyl moiety, with an MIC value of 62.5 µg/mL .
Antimicrobial Activity
Application Summary: The antimicrobial properties of compounds derived from 3-(3-Fluorophenyl)-2,2-dimethylpropanal are a significant area of research. These compounds are evaluated for their effectiveness against drug-resistant strains of bacteria and fungi .
Experimental Procedures: The compounds are subjected to antimicrobial assays to determine their minimum inhibitory concentrations (MICs) against various pathogens.
Results: Several derivatives have shown promising antibacterial and antifungal activities, suggesting potential use in developing new treatments for infectious diseases .
Molecular Docking Studies
Application Summary: Molecular docking studies are conducted to understand the interaction between synthesized compounds from 3-(3-Fluorophenyl)-2,2-dimethylpropanal and target proteins involved in microbial pathogenesis .
Experimental Procedures: The compounds are virtually docked into the active sites of enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase to predict binding affinities and elucidate the mechanism of action.
Results: The docking studies provide insights into the potential efficacy of the compounds as antimicrobial agents, guiding further optimization and development .
Cytotoxicity Evaluation
Application Summary: Evaluating the cytotoxicity of new chemical entities is crucial for drug development. Compounds based on 3-(3-Fluorophenyl)-2,2-dimethylpropanal are tested for their safety profile in cell lines .
Experimental Procedures: The synthesized compounds are exposed to various cell lines to assess their toxicity. This helps in determining the therapeutic index and safety margins.
Results: The cytotoxicity studies help in identifying compounds with a favorable safety profile, which are then further considered for preclinical development .
properties
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZORLGUGQMKSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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